molecular formula C18H22N2O7S2 B6495072 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid CAS No. 900137-27-1

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid

Cat. No.: B6495072
CAS No.: 900137-27-1
M. Wt: 442.5 g/mol
InChI Key: ODYWERDPXDIZOJ-UHFFFAOYSA-N
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Description

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a complex organic compound characterized by its unique structure, which includes methoxy, sulfonamido, and butanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzenesulfonamide with N-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamido intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields aldehydes or carboxylic acids, while reduction of sulfonamido groups results in amines .

Scientific Research Applications

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets. The sulfonamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may also participate in interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzenesulfonamide
  • N-methylbenzenesulfonamide
  • Butanoic acid derivatives

Uniqueness

4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

4-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S2/c1-20(29(25,26)14-7-4-3-5-8-14)16-13-15(10-11-17(16)27-2)28(23,24)19-12-6-9-18(21)22/h3-5,7-8,10-11,13,19H,6,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWERDPXDIZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCCC(=O)O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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